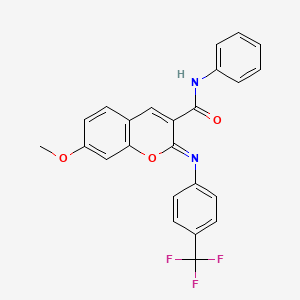

3,5-bis(4-chlorophenyl)-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4,5-dihydropyrazolyl–thiazole–coumarin hybrids, which includes a compound similar to “3,5-bis(4-chlorophenyl)-1H-pyrazole”, has been described . Another study reported the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray characterization, Hirshfeld surface analysis, and DFT calculations . The analysis of HOMO–LUMO and natural bond orbital are investigated to study the charge transfer interactions leading to the properties of nonlinear behavior .Chemical Reactions Analysis

The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the linear optical properties of a new organic compound/Poly (O- Methoxyaniline) (POMA) film were studied using Wemble and Didomenico (WD) technique to estimate the refractive index n and other optical constants .科学研究应用

Metal Complexes Synthesis

3,5-bis(4-chlorophenyl)-1H-pyrazole and its derivatives have been utilized in synthesizing various metal complexes. For instance, a study explored the synthesis of mono- and polymetallic derivatives using 3,5-bis(4-butoxyphenyl)pyrazolyl group as a building block. These complexes exhibited structures stabilized by hydrogen bonds and bonding interactions, forming pseudohelical one-dimensional polymers or supramolecular columnar arrays (Claramunt et al., 2003).

Tautomerism Study

The tautomerism of NH-pyrazoles, including derivatives of 3,5-bis(4-chlorophenyl)-1H-pyrazole, was analyzed. These compounds, particularly when they have a phenol residue, demonstrate interesting behavior in crystallizing and forming hydrogen bond patterns, which can be crucial in understanding molecular interactions (Cornago et al., 2009).

Nonlinear Optical Properties

Studies have also been conducted on the nonlinear optical properties of pyrazole derivatives. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was evaluated for its nonlinear optical activity, which is crucial for various optical applications (Tamer et al., 2015).

DNA Interaction and Cytotoxicity

Pyrazole derivatives have been examined for their DNA interaction and cytotoxic properties. In a study, N, S donor ligands based on pyrazole were synthesized, and their binding with DNA was analyzed. These compounds demonstrated significant cytotoxicity against yeast cell cultures, indicating potential biomedical applications (Varma et al., 2020).

Surface and Morphology Studies

Surface and morphology studies of pyrazole-based complexes have been conducted to understand their structural characteristics. For example, Co (II) complexes of pyrazole ligands were synthesized and characterized, providing insights into their molecular structures (Mishra et al., 2014).

Computational Drug Design

Pyrazole derivatives have been employed in the computational design of potential drug candidates. A study reported the synthesis and computational analysis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide for protein kinase inhibition (Singh et al., 2009).

Antimicrobial and Anticancer Activity

Research has also been directed towards evaluating the antimicrobial and anticancer activities of pyrazole derivatives. Some studies showed that certain pyrazole compounds exhibited higher anticancer activity than standard drugs and displayed significant antimicrobial activity (Hafez et al., 2016).

未来方向

The future directions for “3,5-bis(4-chlorophenyl)-1H-pyrazole” and similar compounds could involve further exploration of their potential applications. For instance, some compounds have shown potential as growth inhibitors of drug-resistant bacteria , and others have shown potential in the field of nonlinear optics .

属性

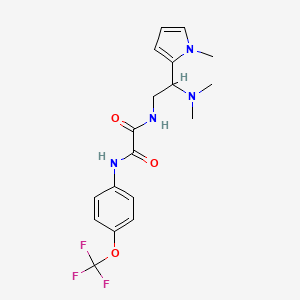

IUPAC Name |

3,5-bis(4-chlorophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXFXZWVBCSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(4-chlorophenyl)-1H-pyrazole | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)

![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)

![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)

![N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide](/img/structure/B3019120.png)